The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is also categorized as a spiro compound, which is defined by having two or more rings sharing a single atom.
The synthesis of 2,7-diazaspiro[4.4]nonane can be achieved through various methods, primarily involving cyclization reactions. One common approach includes:
The molecular structure of 2,7-diazaspiro[4.4]nonane features a spirocyclic arrangement where two nitrogen atoms are incorporated into the ring system. The compound's structure can be represented as follows:
2,7-Diazaspiro[4.4]nonane participates in several key chemical reactions:
The mechanism of action for 2,7-diazaspiro[4.4]nonane involves its interaction with various molecular targets within biological systems:
Research indicates that certain derivatives exhibit nanomolar affinities for sigma receptors (e.g., values around 2.7 nM), highlighting their potential therapeutic applications in pain management and neurodegenerative diseases .
Recent studies have explored its potential in treating conditions such as cancer and diabetes by targeting specific pathways involved in disease progression . Ongoing research continues to evaluate its efficacy and safety profiles in clinical settings.
2,7-Diazaspiro[4.4]nonane belongs to the spirocyclic compound class, defined by two rings sharing a single quaternary "spiro atom." Its name follows IUPAC systematic nomenclature: "spiro[4.4]nonane" denotes a saturated carbon framework with two four-membered rings connected at carbon position 1. The prefix "2,7-diaza" specifies nitrogen atoms replacing carbons at ring positions 2 and 7. This creates a bicyclic structure with tertiary amines, imparting conformational rigidity and dual basicity (pKa ~8-10). The nitrogen atoms occupy bridgehead positions, enabling diverse functionalization while maintaining spatial separation of 2.5–3.0 Å between N atoms, optimal for bidentate receptor binding [5] [10].
Table 1: Core Structural Features of 2,7-Diazaspiro[4.4]nonane Derivatives
Derivative | Molecular Formula | Key Structural Modifications | Molecular Weight (g/mol) |
---|---|---|---|
Parent Compound | C₇H₁₄N₂ | Unsubstituted at nitrogen | 126.20 |
2,7-Diazaspiro[4.4]nonane dihydrochloride | C₇H₁₆Cl₂N₂ | Protonated as dihydrochloride salt | 199.12 |
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | C₁₂H₂₂N₂O₂ | N2 Boc-protected | 226.32 |
2-Methyl-2,7-diazaspiro[4.4]nonane | C₈H₁₆N₂ | Methylation at N2 position | 140.23 |
The parent compound (CAS 175-96-2) was first synthesized in the mid-20th century via classical cyclization methods. Significant advances occurred in the 1990s with catalytic methods enabling asymmetric synthesis. For example, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) emerged as a key synthetic intermediate for pharmaceutical building blocks, facilitating N7-selective functionalization [5] [8]. The 2010s saw diversification into salts like the dihydrochloride (CAS 1394122-72-5) to enhance solubility for biological screening [4]. Patent activity surged post-2010, exemplified by US7923559B2 (2011) covering N-aryl derivatives for central nervous system applications . Commercial availability expanded through suppliers like EvitaChem, with catalog entries for over 15 derivatives by 2025 [4] [5] [10].
This scaffold bridges aliphatic and heteroaliphatic chemistry, offering:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5